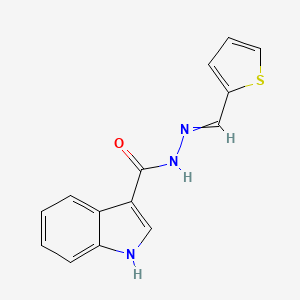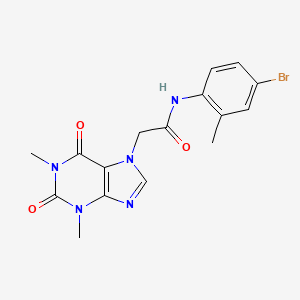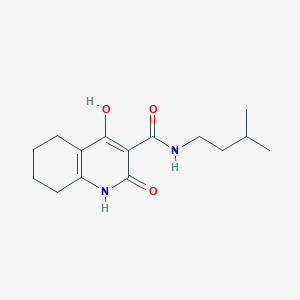![molecular formula C15H10O2S B10812322 2-(4-Hydroxy-benzylidene)-benzo[b]thiophen-3-one](/img/structure/B10812322.png)
2-(4-Hydroxy-benzylidene)-benzo[b]thiophen-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Hydroxy-benzylidene)-benzo[b]thiophen-3-one is a heterocyclic compound that features a benzothiophene core with a hydroxybenzylidene substituent. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-benzylidene)-benzo[b]thiophen-3-one typically involves the condensation of 4-hydroxybenzaldehyde with benzo[b]thiophen-3-one under basic conditions. A common method includes the use of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
2-(4-Hydroxy-benzylidene)-benzo[b]thiophen-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form a hydroxyl group.
Substitution: The benzylidene moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under mild conditions.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine, while nucleophilic substitution may involve reagents such as sodium methoxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of organic electronic materials and dyes.
作用機序
The mechanism of action of 2-(4-Hydroxy-benzylidene)-benzo[b]thiophen-3-one involves its interaction with various molecular targets. The compound can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. The hydroxybenzylidene moiety is crucial for its binding affinity to specific proteins and receptors, influencing biochemical pathways and cellular responses.
類似化合物との比較
Similar Compounds
- 2-(4-Methoxy-benzylidene)-benzo[b]thiophen-3-one
- 2-(4-Chloro-benzylidene)-benzo[b]thiophen-3-one
- 2-(4-Nitro-benzylidene)-benzo[b]thiophen-3-one
Uniqueness
2-(4-Hydroxy-benzylidene)-benzo[b]thiophen-3-one is unique due to the presence of the hydroxy group, which enhances its hydrogen bonding capability and increases its solubility in aqueous environments. This functional group also contributes to its biological activity, making it a valuable compound for medicinal chemistry research.
特性
IUPAC Name |
(2E)-2-[(4-hydroxyphenyl)methylidene]-1-benzothiophen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2S/c16-11-7-5-10(6-8-11)9-14-15(17)12-3-1-2-4-13(12)18-14/h1-9,16H/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYUBYSOQLBDOH-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C\C3=CC=C(C=C3)O)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 2-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10812240.png)

![(2Z)-N-[3-(azepan-1-yl)propyl]-2-hydroxyiminoacetamide](/img/structure/B10812254.png)



![N-[(2Z)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2(1H)-ylidene]pentanamide](/img/structure/B10812273.png)
![9-Butyl-2-methyl-3-ethoxycarbonylimidazo[1,2-a]benzimidazole](/img/structure/B10812276.png)
![6-Amino-4-(2-fluorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10812284.png)

![3,4,5-trimethoxy-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B10812295.png)
![3-[4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B10812296.png)
![[3-Chloro-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B10812299.png)
![(2E)-3-(1,3-benzodioxol-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B10812307.png)
